![molecular formula C13H14N2O2S B2764369 [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid CAS No. 93350-66-4](/img/structure/B2764369.png)
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are widely used in medicinal chemistry due to their versatile biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with a suitable thioacetic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid has several scientific research applications, including:
作用机制
The mechanism of action of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
相似化合物的比较
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid can be compared with other pyrazole derivatives, such as:
3,5-dimethyl-1-phenyl-1H-pyrazole: Lacks the thioacetic acid moiety, resulting in different chemical properties and biological activities.
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with distinct pharmacological effects.
The uniqueness of this compound lies in its thioacetic acid group, which imparts specific reactivity and potential biological activities that are not observed in other similar compounds .
属性
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-13(18-8-12(16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLGPMCDBBGIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2764288.png)
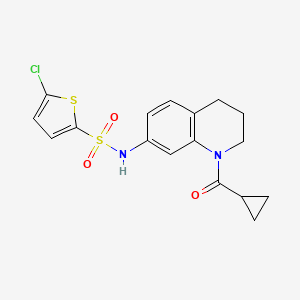
![3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764290.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2764292.png)
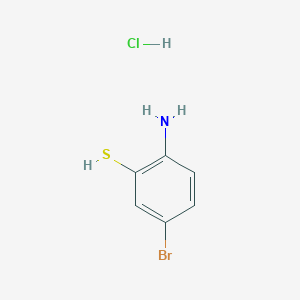
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)
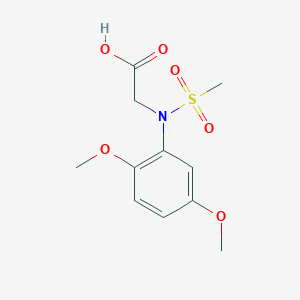
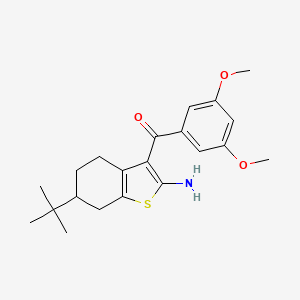

![N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[5-(PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE; TRIFLUOROACETIC ACID](/img/structure/B2764300.png)
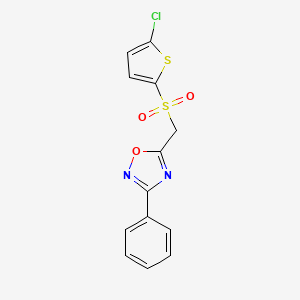
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2764304.png)
![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)
